molecular formula C14H18O B13983074 4-Phenyl-1-(methoxymethylene)cyclohexane

4-Phenyl-1-(methoxymethylene)cyclohexane

Cat. No.: B13983074
M. Wt: 202.29 g/mol
InChI Key: QAVZOXURLIJQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(methoxymethylene)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a methoxymethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(methoxymethylene)cyclohexane typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with methoxymethylene chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium hydride to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(methoxymethylene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxymethylene group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxymethylene derivatives.

Scientific Research Applications

4-Phenyl-1-(methoxymethylene)cyclohexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(methoxymethylene)cyclohexane involves its interaction with specific molecular targets and pathways. The phenyl group and methoxymethylene moiety contribute to its binding affinity and reactivity with enzymes and receptors. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules, leading to its observed effects.

Comparison with Similar Compounds

    4-Phenyl-1-cyclohexene: Similar structure but lacks the methoxymethylene group.

    4-Vinyl-1-cyclohexene: Contains a vinyl group instead of a methoxymethylene group.

    1-Phenyl-1-cyclohexene: Similar structure but with a different substitution pattern.

Uniqueness: 4-Phenyl-1-(methoxymethylene)cyclohexane is unique due to the presence of both a phenyl group and a methoxymethylene group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

[4-(methoxymethylidene)cyclohexyl]benzene

InChI

InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3

InChI Key

QAVZOXURLIJQDQ-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.